molecular formula CO2 B1607029 (14C)Carbon dioxide CAS No. 51-90-1

(14C)Carbon dioxide

Cat. No.: B1607029
CAS No.: 51-90-1
M. Wt: 46.002 g/mol
InChI Key: CURLTUGMZLYLDI-NJFSPNSNSA-N
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Chemical Reactions Analysis

Types of Reactions: (14C)Carbon dioxide undergoes various chemical reactions, including:

    Oxidation: this compound can be reduced to form (14C)carbon monoxide.

    Reduction: It can be reduced to form (14C)methane under specific conditions.

    Substitution: this compound can participate in substitution reactions to form (14C)carboxylic acids.

Common Reagents and Conditions:

    Oxidation: Catalysts such as platinum or palladium are used.

    Reduction: Hydrogen gas and metal catalysts like nickel are commonly used.

    Substitution: Strong bases like sodium hydroxide are used in substitution reactions.

Major Products:

    Oxidation: (14C)Carbon monoxide.

    Reduction: (14C)Methane.

    Substitution: (14C)Carboxylic acids.

Scientific Research Applications

Understanding Carbon Cycling

1.1 Terrestrial Carbon Cycle Studies

(14C) CO2 is instrumental in studying the terrestrial carbon cycle. By measuring the radiocarbon content in atmospheric CO2, researchers can trace carbon sources and sinks, helping to understand how carbon is cycled through ecosystems. For instance, studies have shown that variations in atmospheric (14C) CO2 can be attributed to soil respiration and plant photosynthesis, which are critical processes in the carbon cycle .

Table 1: Key Findings on Carbon Cycling Using (14C) CO2

StudyMethodologyKey Findings
Czimczik et al. (2005)Low-level (14C) pulse-chase experimentsProvided insights into C cycling patterns across various temporal scales
Carbone et al. (2007)Partitioning ecosystem respiration sourcesDifferentiated between plant and soil respiration contributions
Czimczik and Trumbore (2007)Natural abundance measurementsIdentified carbon sources for microbial decomposition

Climate Change Research

2.1 Monitoring Fossil Fuel Emissions

The dilution of atmospheric (14C) due to fossil fuel emissions has been extensively studied to understand the impact of human activities on climate change. As fossil fuels contain no (14C), their combustion reduces the overall (14C) concentration in the atmosphere, complicating carbon dating methods and affecting our understanding of organic material age . This phenomenon has been termed the "Suess effect," where the increase in CO2 from fossil fuels leads to a decrease in the ratio of (14C) to total carbon .

Case Study: The Suess Effect

  • Background : Following the industrial revolution, atmospheric (14C) levels began to decline due to the large-scale burning of fossil fuels.
  • Findings : By 2050, fresh organic material could resemble samples from 1050 AD due to significant dilution effects, challenging traditional radiocarbon dating methods .

Ecological Applications

3.1 Studying Ecosystem Respiration

(14C) CO2 measurements have been used to evaluate ecosystem respiration rates, which are crucial for understanding how ecosystems respond to environmental changes. For example, a study conducted over midwestern United States observed that soil respiration significantly contributes to atmospheric (14C), highlighting discrepancies between predicted and observed values of ecosystem respiration .

Table 2: Ecosystem Respiration Studies Using (14C) CO2

StudyLocationFindings
McFarlane et al. (2021)Wisconsin Tall TowerObserved higher than predicted contributions of biospheric (14C) CO2 during summer months
Davidson et al. (2000)Various ecosystemsMeasured impacts of soil warming on organic carbon content

Radiocarbon Dating and Archaeology

(14C) is widely recognized for its application in dating archaeological samples and organic materials. The method relies on measuring the remaining (14C) in a sample to estimate its age, providing insights into historical timelines and environmental changes over millennia .

Future Directions and Challenges

The ongoing decline of atmospheric (14C) due to anthropogenic activities poses challenges for future research. As fossil fuel emissions continue to rise, distinguishing between natural and anthropogenic sources of CO2 will become increasingly complex. Researchers are exploring new methodologies to enhance the precision of carbon cycle models and improve our understanding of global carbon dynamics .

Comparison with Similar Compounds

Properties

InChI

InChI=1S/CO2/c2-1-3/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURLTUGMZLYLDI-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14C](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965271
Record name (~14~C)Methanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.002 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-90-1
Record name Carbon-14C dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon-14C dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~14~C)Methanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8 g of sodium hydrogencarbonate was dissolved in 120 g of water and mixed with a suspension of 32 g lornoxicam in 600 g of ethanol. While forming gaseous carbon dioxide, lornoxicam dissolved. 100 g of Pharmacoat 606W was added and dissolved. 212 g of sodium hydrogen carbonate was admixed and dissolved. The solution obtained was mixed with Avicel in a lab size mixer. The wet mixture was dried and then magnesium stearate and polyplasdone XL were admixed in the lab scale mixer.
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8 g
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120 g
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32 g
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600 g
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Synthesis routes and methods II

Procedure details

FIGURE shows an embodiment of the process according to the invention. The sodium zeolite is treated in an ion exchanger stage first with an aqueous ammonium carbonate solution, then with an aqueous lanthanum nitrate solution. Thereafter, treated zeolite and mother liquor are separated by a suitable process, for example filtration, and optionally dried. The zeolite thus pretreated is calcined in a furnace, releasing ammonia. These stages can be conducted twice or more in succession. The mother liquor from the removal stage is supplied to a column which comprises a stripping section and is heated at the bottom with an evaporator or by direct addition of steam. The temperature increase drives out ammonia and carbon dioxide, entraining water in the form of steam. The vaporous mixture is condensed in a direct or indirect condenser, and ammonia and carbon dioxide recombine with water to give aqueous ammonium carbonate. The ammonium carbonate solution thus obtained is recycled into the ion exchange stage. Via the bottom of the column, an aqueous sodium carbonate solution is discharged. The ammonia from the calcining furnace is optionally conducted with supplementary ammonia and carbon dioxide into the column upstream of the condenser.
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sodium zeolite
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zeolite
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Synthesis routes and methods III

Procedure details

Amine unit 530 was operated to substantially remove hydrogen sulfide vapors from sour gas streams using an MDEA contactor-regenerator loop. Hydrogen sulfide and carbon dioxide vapors resulting from the MDEA treatment process were collected in acid gas stream 534, exiting amine unit 530. Resultant sweet vapors were collected in sweet gas stream 532 and transferred from amine unit 530 to fractionator 540.
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Amine
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Synthesis routes and methods IV

Procedure details

A 10:1 mole ratio of ethylene carbonate to dipropylene glycol is heated with stirring under a nitrogen atmosphere for 4 hours at 175° C. using 0.5 percent sodium stannate trihydrate as catalyst to give 100 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 14.7 percent carbon dioxide The catalyst is removed as in Example 1.
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Synthesis routes and methods V

Procedure details

A 50:1 mole ratio of ethylene carbonate:monoethylene glycol is heated with stirring under a nitrogen atmosphere for 88 hours at 135° C. using 0.2 percent Na2SnO3.3H2O as catalyst to give 96.6 percent ethylene carbonate conversion to a poly(alkylene carbonate) polyol with 27.6 percent carbon dioxide.
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Na2SnO3.3H2O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(14C)Carbon dioxide
Reactant of Route 2
(14C)Carbon dioxide
Reactant of Route 3
(14C)Carbon dioxide
Reactant of Route 4
(14C)Carbon dioxide
Reactant of Route 5
(14C)Carbon dioxide
Reactant of Route 6
(14C)Carbon dioxide

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